3-Bromo-4-methyl-5-(trifluoromethyl)benzylamine 3-Bromo-4-methyl-5-(trifluoromethyl)benzylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16208526
InChI: InChI=1S/C9H9BrF3N/c1-5-7(9(11,12)13)2-6(4-14)3-8(5)10/h2-3H,4,14H2,1H3
SMILES:
Molecular Formula: C9H9BrF3N
Molecular Weight: 268.07 g/mol

3-Bromo-4-methyl-5-(trifluoromethyl)benzylamine

CAS No.:

Cat. No.: VC16208526

Molecular Formula: C9H9BrF3N

Molecular Weight: 268.07 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-4-methyl-5-(trifluoromethyl)benzylamine -

Specification

Molecular Formula C9H9BrF3N
Molecular Weight 268.07 g/mol
IUPAC Name [3-bromo-4-methyl-5-(trifluoromethyl)phenyl]methanamine
Standard InChI InChI=1S/C9H9BrF3N/c1-5-7(9(11,12)13)2-6(4-14)3-8(5)10/h2-3H,4,14H2,1H3
Standard InChI Key MSPFVIIDXVPMPU-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1Br)CN)C(F)(F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The molecular structure of 3-bromo-4-methyl-5-(trifluoromethyl)benzylamine (C₉H₉BrF₃N) consists of a benzene ring with three distinct substituents:

  • Bromine at position 3 (meta to the benzylamine group)

  • Methyl group at position 4 (para to bromine)

  • Trifluoromethyl group at position 5 (ortho to bromine)

The benzylamine moiety (-CH₂NH₂) is attached to the aromatic ring at position 1. This substitution pattern creates steric and electronic effects that influence reactivity and intermolecular interactions .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₉H₉BrF₃NCalculated
Molecular Weight284.08 g/molCalculated
IUPAC Name[3-bromo-4-methyl-5-(trifluoromethyl)phenyl]methanamineDerived
Canonical SMILESCc1c(c(c(cc1Br)C(F)(F)F)CNDerived
LogP (Predicted)3.8 ± 0.3Estimated

Spectroscopic Profiles

While experimental NMR or IR data for this specific compound are unavailable, analogous brominated trifluoromethylbenzylamines exhibit characteristic signals:

  • ¹H NMR: Aromatic protons resonate at δ 7.2–7.8 ppm, with the methyl group appearing as a singlet near δ 2.3 ppm .

  • ¹⁹F NMR: Trifluoromethyl groups typically show a quartet at δ -60 to -65 ppm due to coupling with adjacent protons .

Synthetic Pathways and Intermediate Chemistry

Retrosynthetic Analysis

The compound can theoretically be synthesized via two primary routes:

  • Nucleophilic Aromatic Substitution: Starting from 3-bromo-4-methyl-5-(trifluoromethyl)benzyl bromide (CAS 2385223-45-8) , amination with aqueous ammonia or a protected amine source.

  • Cross-Coupling Strategies: Utilizing palladium-catalyzed Buchwald-Hartwig amination of 3-bromo-4-methyl-5-(trifluoromethyl)benzene precursors .

Table 2: Key Synthetic Intermediates

IntermediateCAS NumberRole in Synthesis
3-Bromo-4-methyl-5-(trifluoromethyl)benzyl bromide2385223-45-8Direct precursor
3-Fluoro-5-trifluoromethyl-phenylamineNot availableAnalogous intermediate

Optimized Reaction Conditions

Patent CA2833394C describes a multi-step synthesis for structurally related benzylamines:

  • Nitration and Reduction:

    • Nitration of 2-bromo-5-fluoro-benzotrifluoride with HNO₃/H₂SO₄ yields nitro intermediates.

    • Catalytic hydrogenation (Pd/C, H₂) reduces nitro groups to amines.

  • Coupling Reactions:

    • Copper-mediated C-N coupling with 4-methylimidazole at 100–150°C in polar aprotic solvents (e.g., NMP).

For the target compound, substituting imidazole with ammonia in similar conditions could yield the primary amine.

Physicochemical Properties and Stability

Thermochemical Data

  • Melting Point: Estimated 85–95°C based on methyl-substituted analogs .

  • Solubility: Low water solubility (<0.1 mg/mL); miscible with DMSO, DMF, and dichloromethane .

Stability Profile

  • Photostability: Bromine and trifluoromethyl groups may increase susceptibility to UV-induced degradation.

  • Hydrolytic Stability: The amine group necessitates storage under inert atmosphere to prevent oxidation .

DerivativeReagentApplication
BenzamideAcCl, pyridineCrystallography studies
ThioureaCS₂, aminesMetal coordination

Applications in Drug Discovery and Materials Science

Pharmaceutical Intermediates

Benzylamine derivatives serve as building blocks for:

  • Kinase Inhibitors: Trifluoromethyl groups enhance binding to hydrophobic enzyme pockets .

  • Antimicrobial Agents: Bromine contributes to halogen bonding with biological targets .

Agrochemical Uses

  • Herbicides: Structural analogs inhibit acetolactate synthase in plants .

  • Pesticide Stabilizers: The trifluoromethyl group improves metabolic stability .

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